molecular formula C7H9ClN2O B13040755 (2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-OL

(2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-OL

Cat. No.: B13040755
M. Wt: 172.61 g/mol
InChI Key: PUAQERXTBTYTIB-ZETCQYMHSA-N
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Description

®-3-chloro-4-pyridylalaninol , is a chiral compound with the following chemical structure:

C10H11ClN2O\text{C}_{10}\text{H}_{11}\text{ClN}_2\text{O} C10​H11​ClN2​O

This compound has drawn attention due to its structural similarity to the anti-cancer pharmaceutical Gefitinib. In the asymmetric unit of its crystal structure, there is one molecule. The crystallographic data reveal its monoclinic space group (P2₁/c) and key parameters such as cell dimensions and atomic coordinates .

Preparation Methods

Synthetic Routes:

The synthesis of ®-3-chloro-4-pyridylalaninol involves several steps. One common synthetic route starts from commercially available starting materials. For example, it can be obtained by reacting 3-chloro-4-pyridinecarboxaldehyde with an appropriate amine source, followed by reduction or other transformations.

Reaction Conditions:

The reaction conditions may vary depending on the specific synthetic pathway. Commonly used conditions include solvent-based reactions (e.g., DMF:MeOH) and reflux at room temperature .

Industrial Production:

While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactivity:

    Oxidation: ®-3-chloro-4-pyridylalaninol can undergo oxidation reactions.

    Reduction: Reduction processes are also feasible.

    Substitution: Substitution reactions involving the chloro group are relevant.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Chlorination reagents like thionyl chloride (SOCl₂).

Major Products:

The major products depend on the specific reaction. For example:

  • Oxidation may yield an aldehyde or carboxylic acid.
  • Reduction could lead to an amine.
  • Substitution may result in a chlorinated derivative.

Scientific Research Applications

Chemistry:

    Building Block: ®-3-chloro-4-pyridylalaninol serves as a building block for more complex molecules.

    Catalysis: It may find applications in asymmetric catalysis.

Biology and Medicine:

    Pharmaceutical Research: Its structural similarity to Gefitinib makes it relevant for further drug development.

    Biological Studies: Investigating its interactions with enzymes and receptors.

Industry:

    Fine Chemicals: Used in the synthesis of specialized compounds.

Mechanism of Action

The exact mechanism by which ®-3-chloro-4-pyridylalaninol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While ®-3-chloro-4-pyridylalaninol shares features with other pyridine-containing compounds, its uniqueness lies in its chiral center and potential pharmaceutical applications.

Similar Compounds

Remember that further studies are essential to fully explore its properties and applications

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2R)-2-amino-2-(3-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1

InChI Key

PUAQERXTBTYTIB-ZETCQYMHSA-N

Isomeric SMILES

C1=CN=CC(=C1[C@H](CO)N)Cl

Canonical SMILES

C1=CN=CC(=C1C(CO)N)Cl

Origin of Product

United States

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